Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl
Brand Name: Vulcanchem
CAS No.: 65087-17-4
VCID: VC18435959
InChI: InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C16H18S2
Molecular Weight: 274.4 g/mol

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl

CAS No.: 65087-17-4

Cat. No.: VC18435959

Molecular Formula: C16H18S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl - 65087-17-4

Specification

CAS No. 65087-17-4
Molecular Formula C16H18S2
Molecular Weight 274.4 g/mol
IUPAC Name 1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene
Standard InChI InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3
Standard InChI Key FUKWNYMTHBJUBG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,3-Dimethylphenyl 3,5-dimethylphenyl disulfide belongs to the class of aromatic disulfides, where two methyl-substituted phenyl groups are connected by a sulfur-sulfur bond. The IUPAC name, 1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene, reflects the substitution patterns on the aromatic rings .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number65087-17-4
Molecular FormulaC16H18S2\text{C}_{16}\text{H}_{18}\text{S}_2
Molecular Weight274.4 g/mol
InChI KeyFUKWNYMTHBJUBG-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C
AppearanceLiquid or white powder (varies by supplier)
Purity≥99% (industrial grade)

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry . The disulfide bond (S–S\text{S–S}) is central to its reactivity, enabling participation in redox and substitution reactions.

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production scales this process using cost-effective oxidants like molecular oxygen or metal catalysts. Chinese suppliers dominate the market, with companies like Zibo Hangyu Biotechnology and Bluecrystal Chem-Union offering bulk quantities (≥1 metric ton) at competitive prices . Key challenges include minimizing byproducts (e.g., sulfoxides) and ensuring high purity for pharmaceutical applications.

Chemical Reactivity and Functional Transformations

Disulfide Bond Reactivity

The S–S\text{S–S} bond is susceptible to cleavage under reducing or oxidizing conditions:

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) converts the disulfide to thiols:
    Ar–S–S–Ar+2H2ArSH\text{Ar–S–S–Ar} + 2 \text{H}^- \rightarrow 2 \text{ArSH}

  • Oxidation: Strong oxidants like peracetic acid form sulfonic acids:
    Ar–S–S–Ar+3H2O22ArSO3H+2H2O\text{Ar–S–S–Ar} + 3 \text{H}_2\text{O}_2 \rightarrow 2 \text{ArSO}_3\text{H} + 2 \text{H}_2\text{O}

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation or nitration. For instance, bromination in the presence of FeBr3\text{FeBr}_3 yields brominated derivatives, which are intermediates in agrochemical synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

Suppliers highlight its role in synthesizing antifungal agents and surfactants . The disulfide’s ability to modulate redox signaling pathways makes it a candidate for studying oxidative stress in cellular models.

Agrochemical Development

As a precursor to pesticides, its derivatives disrupt enzymatic activity in pests via thiol-disulfide exchange. For example, analogues inhibit glutathione reductase in insects, leading to oxidative damage .

Material Science

The compound’s stability and sulfur content make it useful in vulcanizing rubber and producing sulfur-containing polymers. These materials exhibit enhanced thermal resistance and mechanical properties.

Future Research Directions

  • Mechanistic Studies: Elucidate its role in redox biology using knockout cellular models.

  • Derivatization: Explore novel derivatives with enhanced bioactivity for drug discovery.

  • Green Synthesis: Develop catalytic methods to reduce reliance on hazardous oxidants.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator